2,6,6-Trimethylcyclohexenemethyl acetate
Description
Structural and Chemical Significance within Organic Chemistry
The defining feature of 2,6,6-trimethylcyclohexenemethyl acetate (B1210297) is its molecular architecture, which consists of a substituted cyclohexene (B86901) ring bonded to a methyl acetate group. The name implies a cyclohexene (a six-membered carbon ring with one double bond) backbone, featuring three methyl groups (at positions 2, 6, and 6) and a methyl acetate substituent. The precise location of the double bond and the point of attachment of the acetate group are critical to the molecule's identity and reactivity.
For the purpose of this analysis, we will consider the specific isomer (2,6,6-trimethylcyclohex-1-en-1-yl)methyl acetate . In this structure, the double bond is between carbons 1 and 2 of the ring. A key feature is the gem-dimethyl group at position 6, which creates significant steric hindrance, influencing the molecule's conformational preferences and the stereochemical outcomes of its reactions. The combination of a tetrasubstituted alkene and an ester functional group within a cyclic framework makes it a compelling subject for stereoselective synthesis and mechanistic studies. The properties of the closely related isomer, α-cyclogeranyl acetate, which has the double bond in a different position, offer insight into the characteristics of this class of compounds.
Table 1: Physicochemical Properties of a Related Isomer: α-Cyclogeranyl Acetate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₀O₂ | nist.govnist.gov |
| Molar Mass | 196.29 g/mol | chemeo.com |
| Appearance | Clear to pale yellow liquid | thegoodscentscompany.com |
| Boiling Point | 209-210 °C (at 760 mmHg) (est.) | thegoodscentscompany.com |
| logP (Octanol/Water Partition Coefficient) | 3.960 (est.) | thegoodscentscompany.com |
Note: Data presented is for the isomer α-cyclogeranyl acetate ((2,6,6-trimethylcyclohex-2-en-1-yl)methyl acetate) due to a lack of specific data for the title compound. This data provides a reasonable estimate for the physical properties of related isomers.
Relevance to Terpenoid and Ester Chemistry Research
The 2,6,6-trimethylcyclohexene core structure is a hallmark of monoterpenoids, a large class of natural products built from two isoprene (B109036) units. thegoodscentscompany.com This structural motif is found in a variety of well-known compounds, including the ionones, which are famous for their floral, violet-like scents. nih.govnist.gov The ionones and related compounds are derived from the cyclization of acyclic precursors like geraniol (B1671447). The connection suggests that 2,6,6-trimethylcyclohexenemethyl acetate can be classified as an irregular monoterpenoid ester. These compounds are of significant interest in the flavor and fragrance industry and are often synthesized to replicate or create novel scents. nih.govresearchgate.net
The study of such molecules is pivotal for several reasons. Synthetically, they present challenges in controlling the regioselectivity and stereoselectivity of reactions to produce the desired isomer. From a research perspective, they serve as model systems for understanding the enzymatic pathways that plants use to create a vast diversity of terpenoids. Biocatalysis, using enzymes like lipases, is an area of growing interest for producing such esters, as it can offer high selectivity and more sustainable production methods. researchgate.net The ester linkage itself is a site for potential chemical and enzymatic transformations, allowing for the synthesis of a library of related compounds with potentially different olfactory or biological properties.
Current Gaps and Future Research Imperatives
Despite the prevalence of the trimethylcyclohexene framework in fragrance chemistry, detailed scientific literature on this compound is sparse. This scarcity itself highlights a significant gap in current chemical research.
Future research imperatives should focus on the following areas:
Targeted Synthesis and Characterization: There is a clear need for the development and publication of robust, high-yield synthetic routes to specific isomers of this compound. This would involve stereocontrolled methods to access individual enantiomers and diastereomers, followed by comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry) and physicochemical analysis.
Exploration of Natural Occurrence: Systematic screening of plant essential oils, particularly from species known to produce other cyclic monoterpenoids, could reveal whether this compound exists in nature. Modern analytical techniques like GC-MS would be essential for such investigations. nih.gov
Structure-Odor Relationship Studies: Once pure isomers are available, they can be used in sensory panel studies to precisely determine their olfactory properties. This is a fundamental aspect of fragrance chemistry, aiming to correlate specific structural features with perceived scents. Research in this area could explain why certain isomers are commercially produced while others are not.
Biocatalytic and Biosynthetic Pathways: Investigating enzymatic methods for the synthesis of this ester would be a valuable contribution to green chemistry. researchgate.net Furthermore, identifying the biosynthetic genes and enzymes responsible for creating the carbon skeleton and performing the esterification in any natural sources would be a significant advancement in understanding terpenoid metabolism.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6,6-trimethylcyclohexen-1-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-9-6-5-7-12(3,4)11(9)8-14-10(2)13/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIUTTJEFHWCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240223 | |
| Record name | 2,6,6-Trimethylcyclohexenemethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68406-89-3, 94020-91-4 | |
| Record name | 1-Cyclohexene-1-methanol, 2,6,6-trimethyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68406-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,6-Trimethylcyclohex-1-ene-1-methyl acetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068406893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,6-Trimethylcyclohexenemethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094020914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,6-Trimethylcyclohexenemethyl acetate | |
| Source | EPA DSSTox | |
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| Record name | 2,6,6-trimethylcyclohex-1-ene-1-methyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6,6-trimethylcyclohexenemethyl acetate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,6,6 Trimethylcyclohexenemethyl Acetate
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2,6,6-trimethylcyclohexenemethyl acetate (B1210297), the primary disconnections involve the ester linkage and the carbon-carbon bonds of the cyclohexene (B86901) ring.
The most logical initial disconnection is at the ester group. youtube.com This bond is readily formed in the forward synthesis through esterification. This process is a classic example of nucleophilic acyl substitution, where the oxygen of an alcohol acts as a nucleophile, attacking the carbonyl carbon of a carboxylic acid or its derivative. masterorganicchemistry.com
One of the most common methods for this transformation is the Fischer-Speier esterification. This reaction involves treating a carboxylic acid (acetic acid) with an alcohol (2,6,6-trimethylcyclohexenemethanol) in the presence of a strong acid catalyst. byjus.comlibretexts.org The reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction towards the formation of the ester product, water, a byproduct, is typically removed, or a large excess of the alcohol reactant is used. byjus.comlibretexts.org
The mechanism of Fischer esterification proceeds through several key steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon, making it more electrophilic. masterorganicchemistry.combyjus.comlibretexts.org
Nucleophilic Attack: The alcohol performs a nucleophilic attack on the activated carbonyl carbon. masterorganicchemistry.combyjus.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.combyjus.com
Elimination of Water: A molecule of water is eliminated. masterorganicchemistry.combyjus.com
Deprotonation: The final step is the deprotonation of the resulting protonated ester to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.combyjus.com
Alternative pathways to the ester include reacting the alcohol with more reactive derivatives of acetic acid, such as acetyl chloride or acetic anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine.
Disconnecting further, the 2,6,6-trimethylcyclohexenemethanol precursor requires a strategy for constructing the substituted cyclohexene ring. A powerful method for forming six-membered rings with an alkene, such as a cyclohexene, is the Diels-Alder reaction. youtube.com This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile and is a classic strategy for building the core ring structure.
Another approach involves the functionalization of a pre-existing cyclohexane or aromatic ring. For instance, a related compound, 2-methylcyclohexyl acetate, is synthesized via the hydrogenation of o-cresol to form 2-methylcyclohexanol, followed by esterification. google.com This suggests a potential pathway starting from a suitably substituted aromatic compound, followed by partial reduction or other functional group manipulations to achieve the desired trimethylcyclohexene structure.
The integration of the methyl acetate moiety is the final key step in the forward synthesis, accomplished via the esterification reactions discussed previously. This involves the formation of a new carbon-oxygen bond between the 2,6,6-trimethylcyclohexenemethanol intermediate and an acetyl group. The choice of acetyl source (acetic acid, acetyl chloride) and reaction conditions determines the specific protocol. The Fischer esterification, using acetic acid and an acid catalyst, represents a direct and atom-economical approach for this integration.
Catalytic Approaches in Synthesis
Catalysis is central to the efficient and selective synthesis of 2,6,6-trimethylcyclohexenemethyl acetate, playing a crucial role in both the esterification step and the formation of the carbocyclic ring.
Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in esterification. The Fischer esterification classically employs strong Brønsted acids that are soluble in the reaction mixture.
| Catalyst Type | Examples | Application | Reference |
| Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | Fischer Esterification | masterorganicchemistry.commdpi.com |
These catalysts function by protonating the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. mdpi.com The entire catalytic cycle occurs within the liquid phase.
Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. In the context of synthesizing precursors for this compound, heterogeneous catalysts are particularly relevant for hydrogenation and selective transformations.
For example, the synthesis of substituted cyclohexanes can be achieved through the catalytic hydrogenation of aromatic precursors. Supported metal catalysts are effective for such reactions. Another relevant application is the use of solid acid catalysts for esterification reactions, which can replace corrosive liquid acids like sulfuric acid.
| Catalyst Type | Examples | Support | Application | Reference |
| Metal Catalysts | Raney Nickel | - | Hydrogenation of aromatic rings | google.com |
| Metal Catalysts | Rhodium (Rh), Ruthenium (Ru) | Alumina, Active Carbon | Asymmetric hydrogenation | nih.gov |
| Solid Acid Catalysts | Acid-activated Montmorillonite Clay | Clay | Condensation/Cyclization | researchgate.net |
| Solid Acid Catalysts | Sulfonated Resins | Polymer | Esterification | mdpi.com |
In the hydrogenation of a related compound, rhodium and ruthenium catalysts on alumina or carbon supports have been used to achieve high diastereoselectivity. nih.gov Similarly, Raney nickel is a common heterogeneous catalyst for the hydrogenation of cresols to produce methylcyclohexanols. google.com Acid-activated clays have also been shown to catalyze condensation and cyclization reactions, representing a potential method for constructing the ring system under heterogeneous conditions. researchgate.net
Biocatalysis and Enzymatic Synthesis Prospects
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. For the synthesis of this compound, enzymatic reactions could be employed for both the formation of the chiral alcohol precursor and the subsequent esterification.
Enzymatic Reduction for Precursor Synthesis: The key precursor, 2,6,6-trimethylcyclohexenemethanol, possesses a chiral center. Enzymes, particularly oxidoreductases, are well-suited for the enantioselective reduction of a corresponding ketone, 2,6,6-trimethylcyclohexenone. While direct enzymatic reduction of this specific ketone to the desired alcohol is not widely documented in readily available literature, analogous biotransformations have been successfully demonstrated. For instance, the enzymatic asymmetric reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione has been achieved using Old Yellow Enzyme 2 from Saccharomyces cerevisiae and levodione reductase from Corynebacterium aquaticum M-13. nih.govresearchgate.net This two-step process yields (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone with high enantiomeric excess, demonstrating the feasibility of enzymatic reactions on the 2,6,6-trimethylcyclohexane scaffold. nih.govresearchgate.net Ene-reductases from the 'Old Yellow Enzyme' family are known to catalyze the asymmetric reduction of various α,β-unsaturated compounds, making them prime candidates for the stereoselective synthesis of the chiral alcohol precursor. nih.gov
Lipase-Catalyzed Esterification: The final step in the synthesis of this compound is the esterification of the corresponding alcohol. Lipases are commonly employed for this transformation due to their broad substrate specificity and high efficiency in organic solvents. nih.govnih.gov The lipase-catalyzed acetylation of 2,6,6-trimethylcyclohexenemethanol would offer a green and efficient alternative to traditional chemical methods. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are frequently used for the synthesis of fragrant esters. nih.govresearchgate.net This enzymatic approach avoids the use of harsh acidic catalysts and high temperatures, which can lead to side reactions like dehydration or rearrangement of the terpene alcohol. google.comgoogle.com
Prospective Enzymatic Synthesis Route
| Step | Reaction | Enzyme Class | Potential Biocatalyst | Key Advantage |
|---|---|---|---|---|
| 1 | Asymmetric reduction of 2,6,6-trimethylcyclohexenone | Oxidoreductase (Ene-reductase) | Old Yellow Enzyme (OYE) family | High enantioselectivity |
Stereochemical Control in this compound Synthesis
The olfactory properties of chiral fragrance molecules are often dependent on their stereochemistry. Therefore, controlling the stereochemistry during the synthesis of this compound is of paramount importance.
Achieving high levels of diastereoselectivity and enantioselectivity can be accomplished through various asymmetric synthesis strategies. Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins and ketones. ajchem-b.comresearchgate.net The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands, could be applied to the asymmetric hydrogenation of a suitable precursor to 2,6,6-trimethylcyclohexenemethanol. rsc.org For example, Rh-f-spiroPhos complexes have been successfully used in the highly chemo- and enantioselective hydrogenation of arylidene cyclohexanones. rsc.org
Chiral Auxiliaries: A well-established method for inducing chirality is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective introduction of a key functional group. For instance, Evans' oxazolidinones are widely used chiral auxiliaries in asymmetric alkylation and aldol reactions, which could be adapted to construct the chiral center in the cyclohexene ring. researchgate.netresearchgate.net Sulfur-based chiral auxiliaries have also shown great promise in various asymmetric transformations. scielo.org.mx
Chiral Catalysts: The application of chiral catalysts offers a more atom-economical approach to asymmetric synthesis. Chiral organocatalysts and transition metal complexes can catalyze reactions with high enantioselectivity. nih.gov For the synthesis of the chiral alcohol precursor, a chiral catalyst could be employed in a variety of reactions, including asymmetric reductions or alkylations. While specific applications of chiral catalysts for the direct synthesis of this compound are not extensively reported, the principles of asymmetric catalysis are broadly applicable to this class of molecules.
Comparison of Stereochemical Control Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Asymmetric Hydrogenation | Use of a chiral catalyst to enantioselectively reduce a double bond or ketone. ajchem-b.comresearchgate.net | High enantioselectivity, catalytic amounts of chiral material. | Requires specialized catalysts and equipment. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to guide a stereoselective reaction. wikipedia.org | Reliable and predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary. |
Advanced Synthetic Techniques and Process Optimization
To meet the industrial demand for fragrance compounds, scalable and efficient synthetic processes are essential. Advanced techniques such as flow chemistry and mechanochemistry offer significant advantages over traditional batch processing.
Flow chemistry, the practice of performing chemical reactions in a continuous stream, provides numerous benefits, including enhanced heat and mass transfer, improved safety, and ease of scalability. nih.govnih.gov The synthesis of esters, including fragrant esters, is well-suited for flow processes. riken.jpmdpi.com A continuous flow setup for the synthesis of this compound could involve pumping the alcohol precursor and an acylating agent through a heated reactor packed with a solid-supported catalyst. riken.jp This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. scielo.brresearchgate.net
The enzymatic synthesis of terpene derivatives has also been successfully implemented in flow systems. cornell.eduacs.org A packed-bed reactor containing an immobilized lipase could be used for the continuous esterification of 2,6,6-trimethylcyclohexenemethanol, offering a sustainable and efficient manufacturing process. acs.org
Mechanochemistry utilizes mechanical energy, typically through ball milling, to initiate and sustain chemical reactions. mdpi.commdpi.com This solvent-free or low-solvent technique is gaining attention as a green and efficient synthetic method. Esterification reactions have been successfully carried out using mechanochemical methods. purdue.edu The synthesis of this compound could potentially be achieved by milling the corresponding alcohol with an acylating agent, possibly with a catalytic amount of a solid acid or base. This approach would eliminate the need for bulk solvents, reduce waste, and potentially shorten reaction times. beilstein-journals.org
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound hinges on the careful optimization of various reaction parameters. While specific studies on this exact compound are not extensively detailed in publicly available literature, the principles of optimizing esterification and related reactions are well-established. The optimization process for analogous compounds typically involves a systematic investigation of catalysts, temperature, reactant molar ratios, and reaction time to maximize the yield and purity of the final product.
The synthesis of acetate esters is often an equilibrium-driven process. dergipark.org.tr To achieve high yields, reaction conditions must be manipulated to favor product formation. dergipark.org.tr Key variables that are typically optimized include the choice and concentration of the catalyst, the reaction temperature, and the initial molar ratio of the reactants. dergipark.org.tr
One of the primary strategies to enhance the yield of an esterification reaction is the removal of water, a byproduct of the reaction. dergipark.org.tr This can be accomplished through various techniques, including the use of a Dean-Stark apparatus or by employing reagents that react with water. Shifting the equilibrium towards the product side is crucial for maximizing the conversion of the starting materials. dergipark.org.tr
The selection of an appropriate catalyst is paramount. Acid catalysts are commonly employed in esterification reactions. masterorganicchemistry.com The concentration of the catalyst also plays a significant role; an optimal concentration can lead to a substantial increase in product yield. hillpublisher.com For instance, in the synthesis of ethyl acetate, using concentrated sulfuric acid as a catalyst was shown to be effective. hillpublisher.com
Temperature is another critical factor that influences both the reaction rate and the equilibrium position. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts. Therefore, identifying the optimal temperature is essential for achieving high selectivity and yield. its.ac.id For example, in the synthesis of certain acetate esters, a temperature range of 80-85°C has been found to be optimal. hillpublisher.com
The molar ratio of the alcohol to the carboxylic acid is a key variable in optimizing the yield. Using an excess of one reactant, typically the less expensive one, can drive the equilibrium towards the formation of the ester. dergipark.org.tr
The following interactive data table illustrates the typical effects of varying reaction parameters on the yield of an esterification reaction, based on general principles and data from the synthesis of similar acetate esters.
Table 1: Illustrative Optimization of Esterification Reaction Conditions
| Catalyst Concentration (wt%) | Temperature (°C) | Alcohol/Acid Molar Ratio | Reaction Time (h) | Theoretical Yield (%) |
|---|---|---|---|---|
| 1 | 80 | 1:1 | 4 | 65 |
| 2 | 80 | 1:1 | 4 | 75 |
| 2 | 90 | 1:1 | 4 | 82 |
| 2 | 90 | 2:1 | 4 | 88 |
Furthermore, if the synthesis of this compound involves a hydrogenation step, the optimization of this stage is also crucial. Catalytic hydrogenation is a common method for the reduction of double bonds. libretexts.org The choice of catalyst, such as platinum, palladium, or nickel, can significantly affect the outcome of the reaction. libretexts.org The reaction conditions, including hydrogen pressure and temperature, must be carefully controlled to ensure selective hydrogenation and prevent over-reduction or side reactions. mdpi.com For example, in the hydrogenation of related cyclic compounds, palladium on carbon (Pd/C) is often an effective catalyst. acgpubs.org
Mechanistic Investigations of Reactions Involving 2,6,6 Trimethylcyclohexenemethyl Acetate
Reaction Pathways for Ester Hydrolysis and Transesterification
The hydrolysis and transesterification of 2,6,6-trimethylcyclohexenemethyl acetate (B1210297), reactions of fundamental importance in organic synthesis, can be achieved under both acidic and basic conditions. The mechanisms of these transformations are influenced by the steric hindrance imposed by the bulky cyclohexene (B86901) substituent.
Acid-Catalyzed Mechanisms
Under acidic conditions, the hydrolysis of esters typically proceeds via the AAC2 mechanism, involving a tetrahedral intermediate. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of an alcohol molecule regenerate the acid catalyst and yield the carboxylic acid.
However, for sterically hindered esters such as 2,6,6-trimethylcyclohexenemethyl acetate, an alternative AAL1 pathway may become competitive. In this mechanism, the protonated ester undergoes unimolecular cleavage of the alkyl-oxygen bond to form a relatively stable carbocation. The bulky 2,6,6-trimethylcyclohexyl group can stabilize the resulting carbocation, favoring this pathway. Subsequent reaction of the carbocation with water yields the corresponding alcohol and the carboxylic acid. The exact mechanism can be influenced by factors such as the concentration of the acid and the nature of the solvent.
Base-Promoted Mechanisms
Base-promoted hydrolysis, or saponification, of esters generally follows the BAC2 mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the alkoxide leaving group is typically irreversible due to the formation of a resonance-stabilized carboxylate salt.
For sterically hindered esters like this compound, standard aqueous base hydrolysis can be slow. More potent, non-aqueous conditions are often employed to facilitate the reaction. For instance, the use of potassium tert-butoxide in a solvent like dimethyl sulfoxide (B87167) (DMSO) can effectively promote the hydrolysis of hindered esters at ambient temperatures. This is attributed to the increased nucleophilicity of the "naked" hydroxide ions in the non-aqueous medium.
Equilibrium and Kinetic Studies
The hydrolysis of esters is a reversible process, and the position of the equilibrium is dependent on the relative concentrations of reactants and products. In acid-catalyzed hydrolysis, the use of a large excess of water can drive the equilibrium towards the formation of the carboxylic acid and alcohol. Conversely, in Fischer esterification, an excess of the alcohol favors the formation of the ester.
Table 1: General Comparison of Hydrolysis Rates for Unhindered vs. Hindered Esters
| Ester Type | Relative Rate of Acid Hydrolysis | Relative Rate of Base-Promoted Hydrolysis |
| Unhindered (e.g., Ethyl Acetate) | Fast | Fast |
| Hindered (e.g., tert-Butyl Acetate) | Slow | Very Slow |
Note: This table provides a qualitative comparison based on general principles of ester reactivity. Actual rates depend on specific reaction conditions.
Nucleophilic Substitution Reactions at the Acetate Carbonyl
The carbonyl carbon of the acetate group in this compound is an electrophilic center and can undergo nucleophilic substitution with a variety of nucleophiles other than water or hydroxide ions. These reactions, often referred to as transesterification when the nucleophile is an alcohol, or aminolysis when it is an amine, proceed through similar addition-elimination mechanisms as hydrolysis.
For example, the reaction with amines (aminolysis) would involve the nucleophilic attack of the amine on the carbonyl carbon, forming a zwitterionic tetrahedral intermediate. Proton transfer followed by the elimination of the alcohol portion yields an amide. The rate of these reactions is also sensitive to the steric bulk of both the ester and the incoming nucleophile. Stronger, less hindered nucleophiles will generally react faster.
Addition Reactions Involving the Cyclohexene Double Bond
The carbon-carbon double bond in the cyclohexene ring of this compound is susceptible to addition reactions, particularly electrophilic additions.
Electrophilic Addition Mechanisms
Electrophilic addition to the double bond typically proceeds in a two-step mechanism. In the first step, the π electrons of the double bond act as a nucleophile and attack an electrophile (E+), leading to the formation of a carbocation intermediate. The regioselectivity of this step is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation. In the case of this compound, the double bond is trisubstituted, and the initial addition of an electrophile would lead to a tertiary carbocation, which is relatively stable.
In the second step, a nucleophile (Nu-) attacks the carbocation, forming the final addition product. The stereochemistry of the addition is often anti, meaning the electrophile and the nucleophile add to opposite faces of the double bond. This is particularly common in the addition of halogens like bromine, where a cyclic bromonium ion intermediate is formed. The backside attack of the bromide ion on this intermediate leads to the observed anti-stereoselectivity.
The presence of the bulky 2,6,6-trimethyl groups can influence the stereochemical outcome of the addition by sterically hindering one face of the double bond, potentially leading to a preference for addition from the less hindered side.
Table 2: General Products of Electrophilic Addition to Alkenes
| Reagent (E-Nu) | Electrophile (E+) | Nucleophile (Nu-) | Product |
| H-X (e.g., HBr) | H+ | Br- | Haloalkane |
| X₂ (e.g., Br₂) | Br+ | Br- | Dihaloalkane |
| H₂O/H+ | H+ | H₂O | Alcohol |
Radical Addition Pathways
Mechanistic investigations into radical addition pathways involving this compound and structurally related compounds are crucial for understanding potential functionalization and polymerization reactions. While direct studies on the radical addition to this compound are not extensively documented in publicly available literature, the reactivity of the trisubstituted cyclohexene ring can be inferred from general principles of radical chemistry and studies on analogous systems.
Radical reactions typically proceed through a three-stage mechanism: initiation, propagation, and termination. The initiation step involves the formation of a radical species, often facilitated by thermal or photochemical decomposition of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. libretexts.orgyoutube.com
Table 1: Common Radical Initiators and Their Decomposition
| Initiator | Decomposition Products | Conditions |
| Azobisisobutyronitrile (AIBN) | 2-Cyanoprop-2-yl radical + N₂ | Heat (Δ) or UV light (hν) |
| Benzoyl Peroxide | Benzoyloxy radical + CO₂ + Phenyl radical | Heat (Δ) |
| tert-Butyl hydroperoxide | tert-Butoxy radical + Hydroxyl radical | Heat (Δ) or metal catalyst |
Once generated, the initiator radical can abstract a hydrogen atom from a suitable donor, such as tributyltin hydride (Bu₃SnH), to generate a tributyltin radical (Bu₃Sn•). libretexts.org This tin radical can then add to the double bond of the cyclohexene ring in this compound. The addition would likely occur at the less substituted carbon of the double bond to form a more stable tertiary radical on the adjacent carbon.
The propagation phase would involve this newly formed carbon-centered radical reacting with another molecule, for instance, by abstracting a hydrogen atom from another molecule of tributyltin hydride, thereby regenerating the tributyltin radical to continue the chain reaction. libretexts.org
Table 2: Plausible Radical Addition Propagation Steps
| Step | Reactants | Products |
|---|---|---|
| 1 | This compound + Bu₃Sn• | Adduct radical |
Termination of the radical chain can occur through various radical-radical combination or disproportionation reactions. wiley.com
Furthermore, intramolecular radical cyclization reactions are a powerful tool in organic synthesis for forming cyclic structures. wikipedia.org If the acetate group in this compound were modified to contain a radical precursor, it is conceivable that an intramolecular radical addition to the cyclohexene double bond could occur, leading to the formation of a bicyclic system. The regioselectivity of such a cyclization would be governed by Baldwin's rules, which predict the favored ring-closing pathways.
In the context of biological systems, enzymatic processes, such as those mediated by cytochrome P450 monooxygenases, can involve radical intermediates. acs.org These enzymes are known to catalyze the hydroxylation of various substrates, including ionones and damascones, at allylic positions. acs.orgnih.gov This suggests that a radical-mediated pathway could be involved in the biotransformation of compounds containing the 2,6,6-trimethylcyclohexene moiety.
Elimination Reactions for Cyclohexene Formation or Transformation
Elimination reactions are fundamental in the synthesis and modification of the 2,6,6-trimethylcyclohexene system, often being key steps in the production of high-value fragrance compounds like damascones and damascenones from precursors structurally related to this compound. These reactions can be promoted by either acid or base and proceed through different mechanisms, such as E1 or E2.
A prominent example is the synthesis of β-damascenone from β-damascone, which involves an allylic bromination followed by an elimination of hydrogen bromide. arkat-usa.org This dehydrohalogenation is typically carried out in the presence of a base. A patented method for preparing β-damascenone describes an oxidative halogenation followed by an elimination reaction to remove hydrogen halide in an alkaline environment, with temperatures ranging from 100-160°C. google.com
Acid-catalyzed elimination reactions are also prevalent in this chemical family. For instance, the dehydration of cyclohexanols to form cyclohexenes is a classic example of an E1 elimination. libretexts.org This process involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a carbocation intermediate. A subsequent deprotonation from an adjacent carbon atom yields the alkene. The stability of the intermediate carbocation is a key factor, and in the case of the 2,6,6-trimethylcyclohexene system, the potential for forming a stable tertiary carbocation makes this pathway favorable.
The conversion of carotenoid-derived precursors into compounds like β-damascenone in grapes is also proposed to occur through acid-catalyzed reactions, which likely involve elimination steps. researchgate.net For example, the acid-catalyzed conversion of megastigma-6,7-dien-3,5,9-triol to β-damascenone is a key step in its biosynthesis. researchgate.net
Table 3: Comparison of E1 and E2 Elimination Mechanisms
| Feature | E1 Mechanism | E2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Intermediate | Carbocation | None (concerted) |
| Base Strength | Weak base is sufficient | Strong base is required |
| Stereochemistry | No specific requirement | Anti-periplanar geometry preferred |
| Regioselectivity | Zaitsev's rule (more substituted alkene favored) | Can be Zaitsev or Hofmann depending on steric hindrance |
In the context of synthesizing β-damascone, various methods employ intermediates that undergo elimination. The specific conditions of the reaction, including the nature of the leaving group, the strength and concentration of the base or acid, and the solvent, will determine the predominant mechanistic pathway and the resulting product distribution.
Rearrangement Processes within the Trimethylcyclohexene System
Rearrangement reactions are a hallmark of the chemistry of 2,6,6-trimethylcyclohexene derivatives, playing a pivotal role in the synthesis of complex natural products and fragrance molecules from simpler precursors. These processes often involve carbocation intermediates and are typically acid-catalyzed.
One of the most significant rearrangement reactions in this system is the Wagner-Meerwein rearrangement. wikipedia.orglibretexts.orgjk-sci.com This is a class of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbocationic center. The driving force for this rearrangement is the formation of a more stable carbocation. youtube.com In the context of the 2,6,6-trimethylcyclohexene system, the acid-catalyzed conversion of ionone (B8125255) derivatives to damascones often proceeds through such rearrangements. For example, the treatment of 7,8-dehydro-β-ionole with acid leads to the formation of β-damascone, a process that involves carbocationic intermediates and likely a Wagner-Meerwein-type shift. researchgate.net
The Rupe rearrangement is another named reaction that has been utilized in the synthesis of β-damascone from a 2,6,6-trimethylcyclohex-2-en-1-one (B1346930) derivative. arkat-usa.org This reaction typically involves the acid-catalyzed rearrangement of a tertiary α-alkynyl alcohol to an α,β-unsaturated ketone.
The formation of β-damascenone from neoxanthin, a carotenoid, is also postulated to involve a series of reactions including rearrangements. researchgate.net These biogenetic pathways often mirror the types of transformations observed in laboratory syntheses, highlighting the inherent tendency of the trimethylcyclohexene skeleton to undergo rearrangement.
Table 4: Key Rearrangement Reactions in Trimethylcyclohexene Systems
| Rearrangement Type | Key Feature | Example Application |
| Wagner-Meerwein | 1,2-shift of an alkyl or hydride group to a more stable carbocation. wikipedia.org | Synthesis of damascones from ionone precursors. researchgate.net |
| Rupe | Acid-catalyzed rearrangement of a tertiary α-alkynyl alcohol. | Synthesis of β-damascone. arkat-usa.org |
| Nametkin | Rearrangement of methyl groups in terpene systems. wikipedia.org | Relevant to rearrangements in bicyclic terpene analogues. |
These rearrangement processes are often stereospecific and can lead to the formation of complex polycyclic structures. The precise outcome of a rearrangement is highly dependent on the substrate structure, the reaction conditions, and the nature of the acid catalyst employed. Understanding these mechanistic intricacies is essential for the targeted synthesis of specific isomers within the damascone (B1235705) and related families of compounds.
Advanced Spectroscopic Characterization Techniques for 2,6,6 Trimethylcyclohexenemethyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete structure of organic molecules like 2,6,6-Trimethylcyclohexenemethyl acetate (B1210297) in solution. researchgate.netnih.gov Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the entire carbon skeleton and the placement of protons.
One-dimensional NMR provides the foundational data for structural analysis. The ¹H NMR spectrum reveals the chemical environment, number, and neighboring protons for each hydrogen atom, while the ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
¹H NMR Spectrum: The proton NMR spectrum of 2,6,6-Trimethylcyclohexenemethyl acetate displays characteristic signals corresponding to the different proton environments within the molecule. The signals from the gem-dimethyl groups on the cyclohexene (B86901) ring typically appear as singlets in the upfield region. The protons on the cyclohexene ring and the methylene (B1212753) bridge show more complex splitting patterns due to spin-spin coupling. The acetate methyl group also presents a distinct singlet.
¹³C NMR Spectrum: The ¹³C NMR spectrum confirms the presence of 12 distinct carbon atoms, consistent with the molecular formula. Key signals include those for the carbonyl carbon of the ester group (typically downfield, ~170 ppm), the quaternary and methine carbons of the double bond, the quaternary carbon bearing the gem-dimethyl groups, and the carbons of the methyl groups.
Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. Actual values may vary slightly based on solvent and experimental conditions.
| Atom Position | ¹H NMR (δ, multiplicity, integration) | ¹³C NMR (δ) |
| 1 | ~5.4 ppm (t, 1H) | ~122.0 ppm |
| 2 | - | ~135.0 ppm |
| 3 | ~2.0 ppm (m, 2H) | ~32.5 ppm |
| 4 | ~1.6 ppm (m, 2H) | ~19.5 ppm |
| 5 | ~1.4 ppm (m, 1H) | ~40.0 ppm |
| 6 | - | ~34.0 ppm |
| 7 (CH₂) | ~4.4 ppm (d, 2H) | ~62.0 ppm |
| 8 (C=O) | - | ~171.0 ppm |
| 9 (CH₃) | ~2.05 ppm (s, 3H) | ~21.0 ppm |
| 10 (CH₃) | ~1.0 ppm (s, 3H) | ~28.0 ppm |
| 11 (CH₃) | ~1.0 ppm (s, 3H) | ~28.0 ppm |
| 12 (CH₃) | ~1.7 ppm (s, 3H) | ~23.0 ppm |
Two-dimensional NMR experiments are essential for assembling the full molecular structure by revealing correlations between nuclei. epfl.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY spectra would show correlations between the vinylic proton (H1) and the allylic protons (H5), as well as couplings among the protons of the saturated portion of the cyclohexene ring (H3, H4, and H5). This confirms the sequence of CH-CH₂-CH₂ in the ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. epfl.chyoutube.com This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (CH, CH₂, and CH₃ groups) by linking them to their already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds (and sometimes four). youtube.comprinceton.edu HMBC is critical for identifying the connectivity around non-protonated (quaternary) carbons. Key correlations for this molecule would include:
Correlations from the gem-dimethyl protons (H10, H11) to the quaternary carbon C6 and the adjacent ring carbon C5.
Correlations from the vinylic methyl protons (H12) to the double-bond carbons C1 and C2.
Correlations from the methylene protons (H7) to the vinylic carbon C1 and the ester carbonyl carbon C8, confirming the attachment of the acetate group.
Correlations from the acetate methyl protons (H9) to the carbonyl carbon C8.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is invaluable for determining the stereochemistry. For instance, NOESY can reveal the spatial relationship between the methyl group on the double bond (C12) and the methylene bridge (C7), providing information about the geometry around the C1-C7 bond.
The carbon atom at position 5 is a stereocenter, meaning this compound exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. However, the use of chiral shift reagents, such as lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can resolve this. harvard.edu When a chiral shift reagent is added to a solution of a racemic mixture, it forms diastereomeric complexes with each enantiomer. harvard.edu These diastereomeric complexes have different magnetic environments, causing the corresponding signals in the NMR spectrum to split into two separate sets, one for each enantiomer. The relative integration of these split peaks allows for the determination of the enantiomeric excess (ee). harvard.edu
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. youtube.com
The IR spectrum of this compound provides clear evidence for its key functional groups. The most prominent absorption is the strong C=O stretching vibration of the ester group, which appears in the characteristic region of 1735-1750 cm⁻¹. Other significant peaks include the C-O stretching vibrations of the ester, typically found in the 1250-1000 cm⁻¹ range, and the C=C stretching of the alkene in the cyclohexene ring around 1650-1670 cm⁻¹. The C-H stretching vibrations of the alkane and alkene moieties appear just below and above 3000 cm⁻¹, respectively.
Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, it provides a strong signal for the symmetric C=C stretch of the double bond, complementing the IR data. The C-C backbone and C-H bending vibrations also produce characteristic signals in the Raman spectrum.
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Functional Group |
| C-H Stretch (sp²) | ~3020 | Medium | Alkene |
| C-H Stretch (sp³) | 2850-2960 | Strong | Alkane |
| C=O Stretch | ~1740 | Very Strong | Ester |
| C=C Stretch | ~1660 | Medium | Alkene |
| C-O Stretch | 1240, 1030 | Strong | Ester |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org
For this compound (C₁₂H₂₀O₂), the molecular weight is 196.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 196. The fragmentation of this molecular ion provides structural clues. Common fragmentation pathways for esters include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group. Loss of the -OCH₂R' group can occur.
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, though less likely to be the primary pathway here.
Loss of Neutral Molecules: A very common fragmentation for acetate esters is the loss of acetic acid (CH₃COOH, 60 Da), resulting in a fragment ion at m/z = 136. Another common loss is the ketene (B1206846) molecule (CH₂=C=O, 42 Da).
The cyclohexene ring itself can undergo retro-Diels-Alder reactions or loss of methyl groups (15 Da). nih.govdocbrown.info The base peak (the most abundant ion) in the spectrum is often the stable cation resulting from the loss of acetic acid, which corresponds to the C₁₀H₁₆⁺ carbocation at m/z = 136.
While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). nih.govolonspa.com This precision allows for the determination of the exact elemental formula of the parent ion and its fragments. For this compound, HRMS would measure the mass of the molecular ion not as 196, but as 196.1463, which corresponds uniquely to the elemental formula C₁₂H₂₀O₂. nih.gov This capability is crucial for confirming the identity of a compound and distinguishing it from isomers or other compounds with the same nominal mass. nih.govmdpi.com
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This process provides valuable information about the connectivity and arrangement of atoms within the precursor ion.
For this compound, with a molecular weight of 196.2860 g/mol and a formula of C₁₂H₂₀O₂, specific MS/MS data is not extensively available in the current scientific literature. However, based on the principles of mass spectrometry and the known fragmentation patterns of esters and cyclic terpenoids, a theoretical fragmentation pathway can be proposed.
The initial electron ionization would lead to the formation of the molecular ion [M]⁺• at m/z 196. A primary fragmentation would likely involve the loss of the acetyl group as a neutral ketene molecule (CH₂=C=O, 42 Da), leading to a significant fragment ion corresponding to the α-cyclogeraniol cation at m/z 154. Further fragmentation of this ion could occur through various pathways, including rearrangements and cleavage of the cyclohexene ring, yielding a series of characteristic product ions. The study of cyclic and tadpole macromolecules by UPLC-ESI-MS/MS has demonstrated the capability of tandem mass spectrometry to differentiate between complex isomeric structures through their unique fragmentation patterns. rsc.orgrsc.org
A detailed MS/MS analysis would be invaluable for confirming the structure and for distinguishing it from its isomers, such as geranyl acetate. The fragmentation of geranyl acetate, an acyclic isomer, would proceed through different pathways, leading to a distinct product ion spectrum.
Hyphenated Techniques for Comprehensive Characterization (e.g., GC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound. primescholars.com In GC-MS, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for each component.
The analysis of this compound by GC-MS allows for both its identification and quantification. The retention time (or retention index) from the gas chromatograph provides a characteristic value for the compound under specific analytical conditions. The Pherobase has reported a Kovats retention index of 1241 for α-cyclogeranyl acetate on a DB-5 column. pherobase.com The subsequent mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for positive identification.
The electron ionization (EI) mass spectrum of α-cyclogeranyl acetate is available in the NIST WebBook, providing key data for its identification. nist.gov The interpretation of its mass spectrum would involve identifying the molecular ion peak and characteristic fragment ions.
Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Structural Origin |
| 196 | [C₁₂H₂₀O₂]⁺• | Molecular Ion |
| 154 | [C₁₀H₁₈O]⁺• | Loss of ketene (CH₂=C=O) |
| 139 | [C₁₀H₁₅]⁺ | Loss of a methyl group from the m/z 154 fragment |
| 121 | [C₉H₁₃]⁺ | Further fragmentation of the cyclohexene ring |
| 93 | [C₇H₉]⁺ | Characteristic ion from terpene fragmentation |
| 43 | [CH₃CO]⁺ | Acetyl cation |
The combination of retention data and mass spectral information from GC-MS provides a high degree of confidence in the identification of this compound in complex matrices such as essential oils and fragrance formulations.
Computational and Theoretical Studies of 2,6,6 Trimethylcyclohexenemethyl Acetate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,6,6-trimethylcyclohexenemethyl acetate (B1210297), offering a detailed picture of its electronic landscape.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for predicting the three-dimensional arrangement of atoms and the vibrational modes of molecules. For 2,6,6-trimethylcyclohexenemethyl acetate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to determine its optimized molecular geometry. These calculations yield precise bond lengths, bond angles, and dihedral angles that characterize the most stable conformation of the molecule.
The vibrational frequencies of this compound can also be computed using DFT. These theoretical frequencies correspond to the fundamental modes of vibration, which are directly comparable to experimental data obtained from infrared (IR) and Raman spectroscopy. The calculated vibrational spectrum provides a basis for assigning the observed spectral bands to specific molecular motions, such as C-H stretches, C=C stretches of the cyclohexene (B86901) ring, and the characteristic C=O and C-O stretches of the acetate group.
Table 1: Predicted Molecular Geometry Parameters of this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=C (cyclohexene) | ~1.34 Å |
| C-O (ester) | ~1.36 Å | |
| C=O (ester) | ~1.21 Å | |
| Bond Angle | C-C-C (in ring) | ~112-124° |
| O-C=O (ester) | ~123° | |
| Dihedral Angle | C1-C2-C3-C4 | Varies with conformation |
Note: These are representative values and the actual computed values would depend on the specific level of theory and basis set used.
Table 2: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C=O Stretch | Acetate | ~1735 |
| C=C Stretch | Cyclohexene | ~1650 |
| C-O Stretch | Acetate | ~1240 |
| C-H Stretch | Alkyl/Alkenyl | ~2870-3050 |
Molecular Orbital (MO) theory provides a framework for understanding the electronic properties of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive species. These properties are critical in understanding the molecule's behavior in chemical reactions and its interactions with other chemical entities.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful approach to investigate the pathways of chemical reactions involving this compound.
In the presence of a catalyst, such as in the hydrogenation of the cyclohexene ring, computational modeling can simulate the entire catalytic cycle. uio.no This involves modeling the interaction of the substrate with the catalyst surface or a molecular catalyst, the chemical transformation steps (e.g., hydrogen addition), and the final product release. researchgate.netbohrium.com Such simulations are vital for understanding catalyst efficiency and selectivity, and for designing new, improved catalysts. For example, DFT calculations can be employed to study the catalytic hydrogenation of similar cyclic alkenes, providing insights that can be extrapolated to this compound. researchgate.netosti.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational landscape and intermolecular interactions of this compound. nih.gov
By simulating the molecule over nanoseconds or longer, MD can reveal the different conformations the flexible cyclohexene ring and the acetate side chain can adopt. nih.gov This is crucial for understanding how the molecule's shape influences its properties and interactions. Furthermore, by simulating the molecule in a solvent or in the presence of other molecules, MD can provide detailed insights into intermolecular forces, such as van der Waals interactions and hydrogen bonding (if applicable with other molecules), which govern its physical properties like solubility and its behavior in complex environments. researchgate.netrsc.org For instance, studies on similar terpenoid acetates like alpha-amyrin (B196046) acetate have utilized MD simulations to understand their interactions with biological receptors. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. wikipedia.org These models are instrumental in exploring the chemical space of a group of compounds to understand how structural modifications influence their properties.
In the context of fragrance compounds like this compound, QSAR can be a powerful tool. For instance, QSAR models have been successfully developed to classify and rank fragrance allergens, which is crucial for safety assessments. nih.gov Such models typically use molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties, to predict its potential to cause skin sensitization. nih.gov While a specific QSAR model for this compound's fragrance profile is not readily found, the methodologies used for other fragrance compounds are directly applicable.
Furthermore, QSAR has been employed to predict the biodegradability of fragrance materials. researchgate.net This is of significant environmental importance, as many fragrance compounds are used in "down-the-drain" products. researchgate.net A hypothetical QSAR study on this compound could involve developing a model to predict its environmental persistence.
The atmospheric degradation of volatile organic compounds (VOCs) is another area where QSAR has proven valuable. Studies have developed QSAR models to predict the reaction rate constants of VOCs with atmospheric oxidants like hydroxyl radicals (•OH) and ozone. bohrium.comrsc.orgnih.gov Since this compound is a volatile compound, such models could be used to estimate its atmospheric lifetime and potential impact on air quality. The key descriptors in these models often relate to the electronic structure of the molecule, such as the energy of the highest occupied molecular orbital (EHOMO). nih.gov
A general workflow for a QSAR study on this compound would involve:
Data Collection: Gathering a dataset of compounds with known properties of interest (e.g., odor intensity, biodegradability, toxicity). This dataset would ideally include this compound and structurally similar molecules.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.
Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation relating the descriptors to the property of interest.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. acs.org
The following table illustrates the types of molecular descriptors that could be used in a QSAR study of fragrance compounds.
| Descriptor Type | Examples | Relevance to Fragrance Compounds |
| Topological | Molecular Weight, Balaban J index | Relates to the overall size and branching of the molecule, which can influence volatility and receptor binding. |
| Geometrical | Molecular Surface Area, Molecular Volume | Describes the shape and size of the molecule, which is critical for interaction with olfactory receptors. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Pertains to the electronic distribution and reactivity of the molecule, affecting intermolecular interactions. |
| Physicochemical | LogP (octanol-water partition coefficient) | Indicates the hydrophobicity of the molecule, which can influence its transport to and interaction with biological membranes. |
Machine Learning and Artificial Intelligence in Chemical Research on this compound
ML models, especially deep learning and graph neural networks, are being used to predict the olfactory properties of molecules directly from their structure. research.google This approach bypasses the need for handcrafted rules and can capture subtle structure-odor relationships. research.google For a compound like this compound, an ML model could predict its odor profile, including descriptors like "fruity," "woody," or "floral." Such models are trained on large databases of molecules with known odor descriptions. acs.org
A significant application of machine learning in the context of fragrance chemicals is the prediction of biodegradability. An ensemble tree model (XGBoost) has been reported to predict the ultimate biodegradability of fragrance ingredients with good accuracy. digitellinc.com This type of model could be applied to this compound to assess its environmental impact.
The table below outlines some machine learning models and their potential applications in the study of fragrance compounds.
| Machine Learning Model | Application in Fragrance Research | Potential for this compound |
| Support Vector Machines (SVM) | Classification of compounds based on odor descriptors. acs.org | Predicting the primary odor category of the compound. |
| Random Forest | Predicting the intensity of a specific odor note. acs.org | Estimating the strength of its characteristic scent. |
| Graph Neural Networks (GNN) | Predicting a molecule's complete odor profile (multi-label classification). research.google | Generating a detailed description of its scent. |
| Generative Adversarial Networks (GANs) | Designing novel molecules with specific target odor profiles. personalcareinsights.com | Inspiring the design of new analogs with modified scent properties. |
Chemical Transformations and Derivatization Studies of 2,6,6 Trimethylcyclohexenemethyl Acetate
Ester Group Modifications
The ester functionality is a primary site for chemical modification in 2,6,6-trimethylcyclohexenemethyl acetate (B1210297), allowing for a variety of transformations.
The hydrolysis of the acetate ester to its corresponding alcohol, 2,6,6-trimethylcyclohexenemethanol, and acetic acid is a fundamental transformation. This reaction can be catalyzed by either acid or base. In an industrial context, enzymatic hydrolysis presents a milder and more selective alternative. For instance, studies on the hydrolysis of structurally similar terpenoid esters, such as linalyl acetate, have demonstrated the efficacy of esterases, like those from Burkholderia gladioli, in achieving this transformation. nih.gov Such enzymatic methods can offer high stereoselectivity, which is a significant advantage in the synthesis of chiral molecules. nih.gov
The generalized reaction for the hydrolysis is as follows:
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): A stoichiometric amount of a strong base, such as sodium hydroxide (B78521), attacks the carbonyl carbon, leading to the formation of a carboxylate salt and the corresponding alcohol.
These reactions are typically high-yielding and are standard procedures in organic synthesis for the deprotection of hydroxyl groups or the synthesis of alcohols from their esters.
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. For 2,6,6-trimethylcyclohexenemethyl acetate, transesterification would involve reacting it with another alcohol (R'-OH) to produce a new ester and ethanol.
While specific studies on the transesterification of this compound are not prevalent in publicly available literature, the principles of this reaction are well-established. For example, the transesterification of methyl acetate with 2-ethylhexanol has been studied, demonstrating the feasibility of such reactions. In one study, a strongly acidic cation-exchange resin was used as a catalyst, achieving a high conversion rate under optimized conditions.
| Catalyst | Reactant Ratio (Methyl Acetate:2-Ethylhexanol) | Temperature (°C) | Reaction Time (h) | Conversion of 2-Ethylhexanol (%) |
| NKC-9 Resin | 4:1 | 80 | 3 | 79.64 |
This table is based on data for the transesterification of methyl acetate and is presented as an illustrative example of typical reaction conditions.
This reaction provides a pathway to a diverse range of esters derived from 2,6,6-trimethylcyclohexenemethanol, potentially leading to new fragrance and flavor compounds.
The ester group of this compound can be reduced to the corresponding primary alcohol, 2,6,6-trimethylcyclohexenemethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then further reduced to the primary alcohol.
The general mechanism for the reduction of an ester with LiAlH₄ involves two main steps:
Nucleophilic attack of the hydride on the ester carbonyl group.
A second hydride attack on the intermediate aldehyde formed after the first step.
Due to the high reactivity of LiAlH₄, this reduction is generally a high-yielding and efficient process. It is a fundamental reaction in organic synthesis for converting esters to alcohols. masterorganicchemistry.com
Transformations of the Cyclohexene (B86901) Moiety
The unsaturated cyclohexene ring in this compound offers another site for chemical modification, allowing for changes to the carbon skeleton of the molecule.
The double bond within the cyclohexene ring can be reduced through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The hydrogenation of this compound would yield 2,6,6-trimethylcyclohexylmethyl acetate, a saturated analog.
This transformation can have a significant impact on the molecule's olfactory properties, often leading to a different scent profile. The stereochemistry of the hydrogenation can be influenced by the choice of catalyst and reaction conditions, potentially leading to different stereoisomers of the saturated product. While specific literature on the hydrogenation of this exact ester is scarce, the asymmetric hydrogenation of related cyclic systems, such as 2,6-disubstituted 1,5-naphthyridines, has been successfully achieved using chiral ruthenium catalysts, yielding products with high enantiomeric excess. thegoodscentscompany.com This suggests that stereoselective hydrogenation of this compound is a feasible and potentially valuable transformation.
The double bond in the cyclohexene ring is susceptible to various oxidation reactions. These reactions can lead to a range of products, including epoxides, diols, or even cleavage of the ring, depending on the oxidizing agent and reaction conditions.
Common oxidation reactions for a cyclohexene moiety include:
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide.
Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would result in the formation of a vicinal diol.
Oxidative Cleavage: Stronger oxidizing agents, such as hot, concentrated potassium permanganate or ozone (O₃) followed by an oxidative workup, can cleave the double bond, leading to the formation of dicarboxylic acids or keto-acids.
These transformations provide pathways to a variety of functionalized derivatives of 2,6,6-trimethylcyclohexylmethyl acetate, which could serve as intermediates for the synthesis of more complex molecules.
Addition Reactions to the Double Bond
The alkene functionality within the 2,6,6-trimethylcyclohexene ring is a key site for electrophilic addition reactions. In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. This process typically involves the breaking of the π-bond and the formation of two new sigma bonds. nih.gov The regioselectivity of these additions to the unsymmetrical double bond in this compound is an important consideration.
Common addition reactions for alkenes include halogenation, hydrohalogenation, hydration, and epoxidation. For instance, in halogenation, the reaction with a halogen like bromine (Br₂) would be expected to proceed via a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the bromide ion would occur in an anti-fashion, leading to a trans-dihalogenated product. sigmaaldrich.com
Another significant addition reaction is ozonolysis, which involves the cleavage of the double bond. The reaction of an alkene with ozone initially forms a primary ozonide, which then rearranges to a more stable ozonide. mdpi.com Reductive or oxidative work-up of the ozonide intermediate can yield a variety of products, such as aldehydes, ketones, or carboxylic acids, depending on the work-up conditions used. For example, the ozonolysis of a structurally similar monoterpene, α-phellandrene, which also contains a cyclic double bond, results in the formation of various polyfunctional first- and second-generation species. copernicus.org
Epoxidation, the addition of an oxygen atom across the double bond to form an epoxide, is another characteristic reaction. This is often carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide, a three-membered ring containing oxygen, is a versatile synthetic intermediate. A related compound, β-ionone, can be converted to β-ionone epoxide, highlighting the susceptibility of the ionone (B8125255) family to this transformation. thegoodscentscompany.comnist.gov
A summary of potential addition reactions and their expected products is presented in the table below.
| Reaction Type | Reagent(s) | Expected Intermediate/Product Type | Key Features |
| Halogenation | Br₂, CCl₄ | Vicinal dihalide | Anti-addition via a bromonium ion intermediate. |
| Hydrohalogenation | HBr | Halogenated alkane | Follows Markovnikov's rule where the bromine adds to the more substituted carbon. |
| Ozonolysis | 1. O₃; 2. (CH₃)₂S (reductive workup) | Dicarbonyl compound | Cleavage of the C=C double bond. |
| Epoxidation | m-CPBA | Epoxide | Syn-addition of an oxygen atom to the double bond. |
Derivatization for Analytical and Synthetic Purposes
Derivatization, the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, is a critical tool in both the analysis and synthesis involving this compound.
Formation of Volatile Derivatives for GC Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, compounds with polar functional groups, such as alcohols, carboxylic acids, and even esters to some extent, can exhibit poor chromatographic behavior, including peak tailing and low volatility. Derivatization is often employed to convert these polar groups into less polar, more volatile ones. sigmaaldrich.com
A common derivatization technique for compounds containing hydroxyl or carboxyl groups is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.com While this compound itself is relatively volatile, any hydrolysis to the corresponding alcohol would necessitate derivatization for optimal GC analysis.
Another approach is the use of fluorinated acylating reagents, such as pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov These reagents react with hydroxyl and amino groups to form stable, highly volatile, and electron-capturing derivatives, which are particularly suitable for GC with electron capture detection (GC-ECD). nih.gov In-situ derivatization during thermal desorption is an advanced technique that can be applied for the analysis of both polar and non-polar organic species in a single run. copernicus.org
The table below outlines common derivatization reagents for GC analysis.
| Derivatization Reagent | Abbreviation | Target Functional Group(s) | Derivative Formed |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH₂, -SH | Trimethylsilyl (TMS) ether/ester/amine/thiol |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -COOH, -NH₂, -SH | tert-butyldimethylsilyl (TBDMS) ether/ester/amine/thiol |
| Pentafluoropropionic anhydride | PFPA | -OH, -NH₂ | Pentafluoropropionyl (PFP) ester/amide |
Derivatization for Chiral Separation
This compound possesses a chiral center, meaning it can exist as enantiomers. The separation of these enantiomers is important as they can have different biological activities and sensory properties. Chiral separation can be achieved by gas chromatography using a chiral stationary phase (CSP).
A study on the enantiomeric separation of the closely related compound, α-ionone, demonstrated the effectiveness of cyclodextrin (B1172386) derivatives as chiral selectors in GC stationary phases. nih.govsigmaaldrich.com Different substituted cyclodextrins, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin and octakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-γ-cyclodextrin, dissolved in a polysiloxane, were used to achieve separation. nih.govsigmaaldrich.com The choice of the chiral selector and its concentration significantly influences the separation efficiency. nih.govsigmaaldrich.com This approach would likely be applicable to the chiral separation of this compound as well.
Alternatively, an indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral column. nih.gov
Synthesis of Novel Analogues and Adducts
The synthesis of novel analogues of this compound can lead to the discovery of new fragrances, flavorings, or compounds with other useful biological activities. The synthesis of α-isomethyl ionone itself, a precursor to the acetate, involves a cross-aldol condensation of citral (B94496) with methyl ethyl ketone, followed by a cyclization reaction. wikipedia.orggoogle.com
Modification of the core structure of this compound can be achieved through various synthetic transformations. For example, the ketone functionality of the parent ionone can be a site for reactions to create diverse analogues.
The synthesis of novel enol esters and triketones as analogues of succinylacetone has been reported to yield compounds with immunosuppressive activity. nih.gov This highlights how structural modifications of a parent compound can lead to new biological functions. While not directly related to this compound, it exemplifies a common strategy in medicinal and materials chemistry.
Adduct formation, particularly through cycloaddition reactions involving the double bond, is another avenue for creating novel structures. For instance, a Diels-Alder reaction with a suitable dienophile could potentially lead to complex bicyclic adducts, although this would be highly dependent on the reactivity of the substituted cyclohexene ring.
Potential Biosynthetic Pathways of 2,6,6 Trimethylcyclohexenemethyl Acetate
Precursor Identification and Isoprenoid Biosynthesis Pathways
The journey to 2,6,6-trimethylcyclohexenemethyl acetate (B1210297) begins with the synthesis of its fundamental C5 precursors, IPP and DMAPP. Plants and many microorganisms utilize two distinct, compartmentalized pathways for this purpose.
The MVA pathway, typically operating in the cytosol and mitochondria of higher plants and most eukaryotes, commences with the condensation of three acetyl-CoA molecules. nih.gov A series of enzymatic steps, including the critical rate-limiting reaction catalyzed by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), leads to the formation of mevalonic acid. researchgate.net Subsequent phosphorylations and decarboxylation yield IPP, which can be isomerized to DMAPP by isopentenyl pyrophosphate isomerase (IDI). nih.govfrontiersin.org The MVA pathway is primarily responsible for the production of sesquiterpenes (C15) and triterpenes (C30). nih.gov
Located in the plastids of plants and most bacteria, the MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov This pathway, distinct from the MVA route, also culminates in the production of IPP and DMAPP. nih.gov The MEP pathway is generally the source for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), such as carotenoids. researchgate.net While the pathways are spatially separate, a metabolic "cross-talk" involving the exchange of isoprenoid intermediates between the cytosol and plastids is known to occur, allowing for a combined contribution to the final terpenoid profile of an organism. researchgate.netfrontiersin.org
The universal precursors IPP and DMAPP are then condensed by prenyltransferases. Specifically, geranyl pyrophosphate (GPP), the direct C10 precursor to monoterpenes, is formed from one molecule of DMAPP and one molecule of IPP by the action of geranyl pyrophosphate synthase (GPPS). nih.govresearchgate.net
Table 1: Key Intermediates in the MVA and MEP Pathways
| Pathway | Starting Materials | Key Intermediates | Final Products | Cellular Location (Plants) |
| Mevalonate (MVA) Pathway | Acetyl-CoA | HMG-CoA, Mevalonic Acid | IPP, DMAPP | Cytosol / Mitochondria |
| Methylerythritol Phosphate (MEP) Pathway | Pyruvate, Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP), 2-C-methyl-D-erythritol 4-phosphate (MEP) | IPP, DMAPP | Plastids |
Formation of the Trimethylcyclohexene Skeleton via Cyclization Reactions
The formation of the 2,6,6-trimethylcyclohexene core, a key structural feature of the target molecule, can be envisioned through two primary routes: direct cyclization of GPP or oxidative cleavage of larger carotenoid molecules.
Direct Cyclization of GPP: Monoterpene synthases can catalyze the complex cyclization of the linear GPP molecule. researchgate.netcsuchico.edu This process involves the ionization of GPP to a geranyl cation, followed by isomerization and a series of intramolecular additions to form various cyclic structures. semanticscholar.orgnih.gov The formation of the specific 2,6,6-trimethylcyclohexene ring, characteristic of cyclogeraniol and ionones, would require a specific cyclase capable of directing the carbocation cascade to yield this α-cyclogeranyl cation, which is then neutralized to form the alcohol precursor, 2,6,6-trimethylcyclohexene-1-methanol (B21975) (β-cyclogeraniol). nih.govsielc.com
Carotenoid Cleavage: An alternative and well-documented pathway for the formation of similar C13 structures (norisoprenoids) like β-ionone and β-cyclocitral is the enzymatic oxidative cleavage of carotenoids, such as β-carotene. researchgate.netmdpi.com This reaction is catalyzed by carotenoid cleavage dioxygenases (CCDs). mdpi.comnih.gov For instance, CCD1 and CCD4 enzymes are known to cleave the 9,10 (and 9',10') double bonds of β-carotene to yield β-ionone. mdpi.comoup.com Similarly, cleavage at the 7,8 position by certain CCDs can produce β-cyclocitral. nih.govmdpi.com Subsequent enzymatic reduction of an aldehyde intermediate like β-cyclocitral by an alcohol dehydrogenase could yield the corresponding alcohol, 2,6,6-trimethylcyclohexene-1-methanol.
Enzymatic Esterification Mechanisms for Acetate Moiety Introduction
The final step in the proposed biosynthetic pathway is the introduction of the acetate group. This is achieved through the esterification of the alcohol precursor, 2,6,6-trimethylcyclohexene-1-methanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). frontiersin.orgnih.gov
AATs utilize an acyl-coenzyme A (acyl-CoA) molecule, in this case, acetyl-CoA, as the acyl donor. researchgate.netresearchgate.net The enzyme facilitates the transfer of the acetyl group from acetyl-CoA to the hydroxyl group of the alcohol, forming the acetate ester and releasing coenzyme A. researchgate.netnih.gov AATs belong to the large BAHD superfamily of acyltransferases and are responsible for the synthesis of a wide variety of volatile esters that contribute to the flavor and fragrance of fruits and flowers. frontiersin.orgnih.gov The specificity of the AAT determines which alcohols and acyl-CoAs can be used as substrates. researchgate.net Lipases are another class of enzymes that can catalyze esterification, often with broad substrate specificity, and have been used in the chemoenzymatic synthesis of terpene esters. mdpi.comresearchgate.net
Metabolic Engineering Approaches for Biosynthetic Pathway Elucidation and Manipulation
Metabolic engineering provides a powerful toolkit for both understanding and enhancing the production of valuable compounds like 2,6,6-trimethylcyclohexenemethyl acetate. mdpi.com By manipulating the genetic and regulatory processes within an organism, typically a microbe like Escherichia coli or Saccharomyces cerevisiae, production can be significantly increased. nih.govfrontiersin.org
Key strategies include:
Downregulation of Competing Pathways: Using techniques like RNA interference (RNAi) to suppress the expression of genes in pathways that compete for common precursors can redirect metabolic flow towards the desired product.
Heterologous Pathway Reconstruction: Introducing the entire biosynthetic pathway into a robust industrial host organism like yeast or bacteria allows for high-level, scalable production. frontiersin.orgmdpi.com This has been successfully applied for the production of related compounds like α-ionone and β-ionone. nih.govfrontiersin.org
Substrate Channeling: Fusing enzymes that catalyze sequential steps in a pathway can create a "substrate channel," increasing local concentrations of intermediates and improving catalytic efficiency. nih.gov
Table 2: Metabolic Engineering Strategies for Terpenoid Production
| Strategy | Description | Example Application | Reference |
| Gene Overexpression | Increase the cellular concentration of key pathway enzymes. | Overexpression of carotenoid cleavage dioxygenase 1 (CCD1) to increase α-ionone production. | nih.gov |
| Pathway Suppression | Decrease flux through pathways that compete for precursors. | RNAi used to reduce expression of competing enzymes. | mdpi.com |
| Heterologous Expression | Introduce a complete biosynthetic pathway into a microbial host. | Production of β-ionone in engineered Yarrowia lipolytica. | frontiersin.org |
| Enzyme Fusion | Create fusion proteins of sequential enzymes to facilitate substrate channeling. | Fusing CCD1 with lycopene (B16060) ε-cyclase to improve α-ionone synthesis. | nih.gov |
Cell-Free Synthetic Biology for Pathway Prototyping and Metabolite Production
Cell-free synthetic biology offers a complementary approach to in-vivo metabolic engineering. mdpi.commdpi.com In this "bottom-up" strategy, biosynthetic pathways are reconstructed in vitro by combining purified enzymes or cell extracts with the necessary substrates and cofactors. biorxiv.orgosti.gov
The advantages of cell-free systems include:
Rapid Prototyping: Pathways can be assembled and tested much more quickly than by genetically engineering living organisms. biorxiv.orgresearchgate.net This allows for the rapid screening of different enzyme homologs and reaction conditions to find the optimal combination. biorxiv.org
Bypassing Cellular Constraints: Issues such as cell toxicity of the final product or intermediates, complex cellular regulation, and the need to transport molecules across cell membranes are eliminated. mdpi.comosti.gov
Precise Control: The concentration of each enzyme, substrate, and cofactor can be precisely controlled to optimize pathway flux and yield. nih.gov
Cell-free systems have been successfully used to produce various terpenes, including limonene (B3431351) and bisabolene, from simple sugars like glucose, demonstrating their potential for producing complex molecules like this compound. biorxiv.orgosti.gov This approach is particularly valuable for elucidating complex biosynthetic pathways and for producing compounds that are difficult to synthesize in cellular systems. nih.gov
Sustainable Synthesis and Environmental Aspects of 2,6,6 Trimethylcyclohexenemethyl Acetate
Development of Green Synthetic Methodologies
The development of environmentally benign methods for synthesizing fragrance compounds is a central goal of green chemistry. matec-conferences.org This involves a holistic approach that considers every stage of the chemical process, from starting materials to the final product, aiming to minimize waste and energy consumption. sustainability-directory.compnas.org
A crucial aspect of green synthesis is the use of catalysts to improve reaction efficiency. researchgate.net Catalysts enhance the rate of a reaction without being consumed, and their design is pivotal in achieving high selectivity for the desired product, thereby minimizing the formation of by-products. purkh.com The concept of atom economy, which measures the efficiency of a chemical process in converting reactants into the final product, is a key metric in this endeavor. wikipedia.orgprimescholars.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the desired product. wikipedia.org
In the synthesis of esters like 2,6,6-Trimethylcyclohexenemethyl acetate (B1210297), catalysis plays a significant role. acs.org Traditional methods often use mineral acids like sulfuric acid, which can be corrosive and generate significant waste during purification. researchinschools.org The development of solid acid catalysts and metal-free catalysts offers a greener alternative. For example, researchers at Nagoya University have developed a metal-free catalyst, tetramethylammonium (B1211777) methyl carbonate (TMC), for trans-esterification, a common method for producing complex esters. nagoya-u.ac.jp This catalyst is recyclable and avoids the pollution associated with metal-based catalysts. nagoya-u.ac.jp
Furthermore, the design of catalysts can be tailored to specific reactions. For instance, polyproline-based peptides have been designed to act as artificial enzymes for ester hydrolysis, demonstrating how mimicking natural processes can lead to more efficient and selective catalysts. acs.org The use of biocatalysts, such as enzymes, in the fine chemical industry is a growing trend, replacing traditional chemical operations with cleaner alternatives. researchgate.net
Table 1: Comparison of Catalysts in Esterification Reactions
| Catalyst Type | Advantages | Disadvantages | Atom Economy Potential |
| Mineral Acids (e.g., H₂SO₄) | Low cost. researchinschools.org | Corrosive, generates significant waste, difficult to separate from product. researchinschools.org | Low to Moderate |
| Solid Acid Catalysts | Reusable, easy to separate from reaction mixture, less corrosive. | May have lower activity than mineral acids. | Moderate to High |
| Metal-Free Catalysts (e.g., TMC) | Recyclable, avoids metal pollution, versatile. nagoya-u.ac.jp | May require specific reaction conditions. | High |
| Biocatalysts (Enzymes) | High selectivity, operates under mild conditions, biodegradable. researchgate.net | Can be sensitive to temperature and pH, may have lower stability. | High |
This table provides a general comparison of different catalyst types used in esterification reactions.
Traditional organic solvents are often volatile, flammable, and toxic, posing risks to human health and the environment. matec-conferences.org Green chemistry seeks to minimize or replace these solvents with more environmentally friendly alternatives. matec-conferences.orgunitopchemicals.com
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While many organic reactions are not traditionally performed in water, advancements in catalyst design are making this more feasible.
Ionic liquids (ILs) have emerged as promising green solvents. researchinschools.orgajast.net They are salts that are liquid at or near room temperature and have negligible vapor pressure, which reduces air pollution. imperial.ac.uk ILs can act as both a solvent and a catalyst in esterification reactions, and the product can often be easily separated, allowing the ionic liquid to be recycled. researchinschools.org Research has shown that the properties of ionic liquids, such as their basicity, can be tuned to optimize reaction rates and equilibrium conversions. imperial.ac.ukacs.org For example, hydrophobic ionic liquids have been shown to lead to higher esterification conversions. acs.org
Supercritical fluids, such as supercritical carbon dioxide (scCO₂), are another class of green solvents. personalcaremagazine.com scCO₂ is non-toxic, non-flammable, and can be easily separated from the product by depressurization. pnas.org Its high miscibility with gases makes it an excellent medium for reactions like hydrogenations and oxidations. pnas.org In the context of fragrances, supercritical CO₂ is also used for the extraction of natural fragrance components from plant materials. personalcaremagazine.com
Innovations like flow chemistry, which involves conducting reactions in continuous-flow reactors rather than in large batches, can lead to better process control, improved safety, and reduced energy consumption. sustainability-directory.comrsc.org Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy usage by directly and selectively heating the reactants. solubilityofthings.com The integration of renewable energy sources into chemical manufacturing further enhances the sustainability of these processes. chemcopilot.com
Waste Valorization and By-product Reduction Strategies
A key principle of green chemistry is the prevention of waste rather than treating it after it has been created. wjarr.com This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing by-products. cdn-website.com
Strategies for by-product reduction include:
Process Optimization: Fine-tuning reaction conditions and using more efficient catalysts can minimize the generation of unwanted side products. wattbarind.com
Material Substitution: Replacing hazardous chemicals with less harmful alternatives can lead to less toxic waste. wattbarind.com
Waste valorization, the process of converting waste materials into more useful products, is a growing trend in the fragrance industry. thglabs.comfashionnetwork.com By-products from one industry can become valuable feedstocks for another. purkh.com For example, the pulp and paper industry produces crude sulfate (B86663) turpentine (B1165885) (CST) as a by-product, which contains terpenes that can be transformed into valuable fragrance molecules. symrise.com Similarly, by-products from the food industry, such as citrus peels and coffee grounds, are being upcycled to create unique fragrance ingredients. thglabs.com This approach not only reduces waste but also creates new, sustainable sources for raw materials. fashionnetwork.comformesdeluxe.com
Environmental Fate and Degradation Pathways of 2,6,6-Trimethylcyclohexenemethyl Acetate
Understanding the environmental fate of fragrance chemicals is crucial for assessing their long-term impact. Once released into the environment, these compounds can undergo various degradation processes.
Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For a compound like this compound, which is an ester, the primary abiotic degradation pathways in the environment are likely to be hydrolysis and photolysis.
Hydrolysis: This is the chemical breakdown of a compound due to reaction with water. The ester bond in this compound can be hydrolyzed, breaking the molecule into an alcohol and a carboxylic acid. The rate of hydrolysis is influenced by pH, with the reaction often being faster under acidic or alkaline conditions. nih.gov For some esters, hydrolysis can be a significant degradation pathway. researchgate.net
Photolysis: This process involves the breakdown of a chemical by light, particularly sunlight. nih.gov Chromophores within the molecule absorb light energy, which can lead to the cleavage of chemical bonds. researchgate.net Studies on other cyclic esters have shown that photolysis can be a major contributor to their abiotic degradation in aquatic environments. nih.gov For some compounds, the rate of photolysis can be comparable to or even greater than the rate of biodegradation. nih.gov
It is important to note that many synthetic fragrance chemicals can persist in the environment and have been detected in wastewater, soil, and aquatic ecosystems. safecosmetics.orggreenmatters.com The environmental persistence of these compounds is a growing concern, highlighting the need for designing fragrances that are readily biodegradable. sustainability-directory.com
Biotic Degradation and Microbial Metabolism (e.g., Acetate pathways)
The biotic degradation of this compound in the environment is primarily driven by microbial activity. While specific studies on this exact molecule are limited, the metabolic pathways can be inferred from research on structurally similar fragrance compounds, such as ionones and other terpene esters. The degradation process likely involves two main stages: the hydrolysis of the ester bond and the subsequent breakdown of the resulting alcohol (2,6,6-trimethylcyclohexenemethanol) and acetate.
Microorganisms, including bacteria and fungi, are known to produce a variety of enzymes capable of metabolizing esters. nih.govmedcraveonline.com The initial step in the degradation of this compound is expected to be the cleavage of the ester linkage by esterase enzymes, yielding 2,6,6-trimethylcyclohexenemethanol and acetate.
Acetate Metabolism:
Once released, acetate can be readily utilized by a wide range of microorganisms as a carbon and energy source. nih.gov It is a central metabolite in microbial metabolism and can be assimilated into biomass through several key pathways. nih.gov The primary route for acetate assimilation involves its conversion to acetyl-CoA by acetyl-CoA synthetase. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for energy production or is used in various biosynthetic pathways. nih.gov
Metabolism of the Cyclohexene (B86901) Moiety:
The degradation of the 2,6,6-trimethylcyclohexene ring structure is a more complex process. Studies on the microbial transformation of similar compounds, such as α-ionone and β-ionone by the fungus Aspergillus niger, have shown that the degradation pathway often involves a series of oxidation reactions. nih.gov These reactions typically include hydroxylation of the cyclohexene ring, followed by further oxidation to form keto derivatives. nih.gov For instance, the bioconversion of α-ionone leads to products like cis-3-hydroxy-α-ionone and 3-oxo-α-ionone. nih.gov A similar metabolic fate can be anticipated for the 2,6,6-trimethylcyclohexenemethanol resulting from the initial hydrolysis.
The breakdown of the ring structure itself is likely to proceed through pathways established for the degradation of cyclic terpenes. This can involve ring cleavage and subsequent metabolism of the resulting aliphatic intermediates. The presence of the methyl groups on the ring may influence the rate and pathway of degradation.
Research Findings on Related Compound Metabolism:
| Precursor Compound | Microorganism | Major Metabolic Products | Reference |
| α-Ionone | Aspergillus niger JTS 191 | cis-3-hydroxy-α-ionone, trans-3-hydroxy-α-ionone, 3-oxo-α-ionone | nih.gov |
| α-Methylionone | Aspergillus niger JTS 191 | Analogous hydroxy and keto derivatives | nih.gov |
| α-Isomethylionone | Aspergillus niger JTS 191 | Analogous hydroxy and keto derivatives | nih.gov |
| Ethyl Acetate | Kluyveromyces marxianus | Readily synthesized and degraded | nih.gov |
Environmental Monitoring Methodologies
Effective monitoring of this compound in various environmental compartments such as water, soil, and air is crucial for assessing its environmental fate and potential impact. The analytical methods employed for this purpose are generally based on chromatographic techniques coupled with mass spectrometry, which provide the necessary sensitivity and selectivity for detecting trace levels of fragrance compounds in complex matrices.
Sample Preparation and Extraction:
The choice of sample preparation technique is critical and depends on the environmental matrix being analyzed.
Water Samples: For aqueous samples, solid-phase extraction (SPE) and solid-phase microextraction (SPME) are commonly used methods for the pre-concentration of fragrance esters. nih.gov SPME is a solvent-free technique where a fused-silica fiber coated with a suitable polymer is exposed to the sample, and the analytes are adsorbed onto the fiber. nih.gov
Soil and Sediment Samples: The extraction of this compound from solid matrices like soil and sediment can be achieved using methods such as ultrasonic extraction or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.gov The QuEChERS procedure involves an initial extraction with an organic solvent, followed by a cleanup step using dispersive SPE to remove interfering matrix components. nih.gov
Analytical Instrumentation:
The primary analytical technique for the quantification of this compound is gas chromatography (GC) coupled with mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of volatile and semi-volatile organic compounds like fragrance esters. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the resulting ions.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For enhanced sensitivity and selectivity, especially in complex environmental samples, GC-MS/MS is employed. nih.gov This technique reduces background noise and improves the signal-to-noise ratio, allowing for lower detection limits. nih.gov
Summary of Environmental Monitoring Techniques:
| Analytical Technique | Sample Matrix | Extraction/Pre-concentration Method | Key Advantages |
| GC-MS | Water, Soil, Air | SPE, SPME, QuEChERS | Robust, widely available, good for identification and quantification. |
| GC-MS/MS | Water, Soil, Air | SPME, QuEChERS | Higher sensitivity and selectivity, lower detection limits, suitable for complex matrices. nih.gov |
| Headspace-GC-MS | Air, Water | Static or Dynamic Headspace | Suitable for analyzing volatile components without extensive sample preparation. |
Future Research Directions and Unexplored Avenues for 2,6,6 Trimethylcyclohexenemethyl Acetate
Exploration of Novel Synthetic Routes and Cascade Reactions
The classical synthesis of 2,6,6-trimethylcyclohexenemethyl acetate (B1210297) likely involves multi-step sequences. Future research should focus on the development of more atom-economical and efficient synthetic pathways, with a particular emphasis on cascade reactions. Cascade reactions, in which multiple chemical bonds are formed in a single synthetic operation, offer significant advantages in terms of reduced waste, time, and cost. nih.govnih.gov
For instance, the synthesis of complex terpenoids often employs radical or cationic cascade processes to rapidly assemble polycyclic frameworks. nih.govrsc.org A potential avenue of research would be to design a precursor that, under specific catalytic conditions, undergoes a cyclization and subsequent functionalization cascade to yield the target acetate. This could involve, for example, the acid-catalyzed cyclization of a geraniol (B1671447) derivative directly followed by acetylation.
Another promising approach is the use of organocatalysis to initiate cascade polycyclizations. rsc.org These methods often provide high stereoselectivity, which is crucial for fragrance applications where different stereoisomers can have distinct olfactory properties. Research into chiral organocatalysts for the asymmetric synthesis of the 2,6,6-trimethylcyclohexene core would be a significant advancement.
| Potential Novel Synthetic Strategy | Key Transformation | Anticipated Advantages |
| Cationic Cascade Cyclization | Polyene cyclization initiated by a Brønsted or Lewis acid | Fewer synthetic steps, potential for high stereocontrol |
| Radical Cascade Cyclization | Radical-initiated cyclization of an unsaturated precursor | High functional group tolerance, complexity generation |
| Organocatalytic Cascade | Asymmetric cyclization and functionalization | Access to specific enantiomers, environmentally benign |
Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques
A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic routes and designing new ones. Future research should move beyond traditional analytical methods and employ advanced in situ spectroscopic techniques to gain real-time insights into the formation of 2,6,6-trimethylcyclohexenemethyl acetate.
Techniques such as ReactIR (in situ Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance) spectroscopy can monitor the concentration of reactants, intermediates, and products throughout a reaction. youtube.comumass.edu This allows for the identification of transient intermediates and the elucidation of complex reaction kinetics. For example, in the acid-catalyzed cyclization to form the trimethylcyclohexene ring, in situ spectroscopy could help to identify and characterize the carbocationic intermediates that govern the reaction's outcome and selectivity. acs.org
Furthermore, the use of Raman spectroscopy can provide complementary information, particularly for reactions in aqueous media or those involving solid catalysts. researchgate.net By combining these in situ techniques with computational modeling, a detailed, dynamic picture of the reaction landscape can be constructed, enabling precise control over the synthesis. youtube.com
| In Situ Spectroscopic Technique | Information Gained | Application to this compound Synthesis |
| In Situ FTIR (ReactIR) | Real-time concentration profiles of reactants, intermediates, products | Monitoring the esterification step and identifying potential side reactions |
| Process NMR | Structural elucidation of intermediates and quantification | Characterizing isomeric intermediates in the cyclohexene (B86901) ring formation |
| In Situ Raman Spectroscopy | Vibrational information, suitable for solid catalysts and aqueous media | Studying heterogeneous catalytic routes to the core structure |
Integration of Artificial Intelligence in Reaction Prediction and Optimization
The field of organic synthesis is being revolutionized by the integration of artificial intelligence (AI) and machine learning. mdpi.comnih.gov These tools can be leveraged to accelerate the discovery and optimization of synthetic routes to this compound.
Furthermore, machine learning algorithms can be used to optimize reaction conditions. beilstein-journals.orgu-strasbg.fr By training a model on a dataset of experimental results, it is possible to predict the optimal temperature, solvent, catalyst, and stoichiometry to maximize the yield and selectivity of a desired reaction. ibm.com This approach could be particularly valuable for fine-tuning the synthesis of this compound, especially in complex cascade reactions where multiple parameters need to be controlled simultaneously. The application of AI in fragrance creation is already being explored to predict odor profiles from molecular structures, which could guide the design of new derivatives of the target compound with desirable scents. personalcareinsights.comarxiv.org
Discovery of Unprecedented Chemical Transformations
Future research should not be limited to the optimization of known reactions but should also aim to discover unprecedented chemical transformations of the this compound scaffold. This could lead to the synthesis of novel derivatives with unique properties.
For example, exploring the reactivity of the double bond within the cyclohexene ring through novel catalytic methods could lead to a range of new functionalizations. This might include asymmetric dihydroxylation, epoxidation, or C-H activation/functionalization at allylic positions, yielding a library of new compounds for sensory evaluation.
The acetate functionality also offers opportunities for novel transformations. While ester hydrolysis and transesterification are well-known, exploring less common reactions could be fruitful. libretexts.orgnumberanalytics.comlibretexts.orgebsco.com For instance, developing catalytic methods for the direct conversion of the acetate group into other functional groups without affecting the rest of the molecule would be a valuable synthetic tool.
Development of Biologically Inspired Synthetic Strategies
Nature is a master chemist, and the biosynthesis of terpenes, which share the isoprenoid building blocks of this compound, provides a rich source of inspiration for synthetic chemists. doaj.orgresearchgate.net Future research should focus on developing biomimetic synthetic strategies that mimic the enzymatic processes found in nature.
Terpene synthases, for example, are enzymes that catalyze highly selective cyclization reactions of acyclic precursors. acs.orgnih.gov Studying these enzymes can provide insights into how to control the stereochemistry and regioselectivity of cyclization reactions. A long-term goal could be the development of artificial enzymes or chemoenzymatic processes for the synthesis of the 2,6,6-trimethylcyclohexene core.
Isotopic labeling studies of terpene biosynthesis have revealed the intricate pathways by which these molecules are assembled. mdpi.com Similar studies could be designed for synthetic systems to elucidate reaction mechanisms and guide the development of more efficient catalysts that mimic the active sites of enzymes. By drawing inspiration from biosynthesis, it may be possible to develop highly efficient and selective syntheses of this compound and its analogs under mild, environmentally friendly conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
